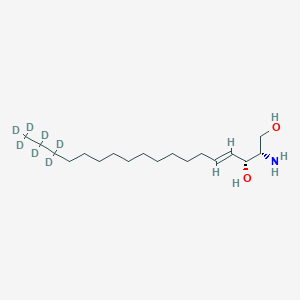

5-oxo-6E,8Z,11Z,14Z-eicosatetraenoicacid,methylester

概要

説明

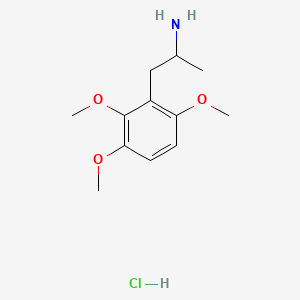

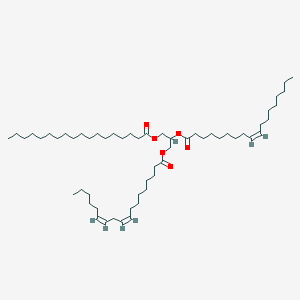

5-オキソ-ETE メチルエステル: は、多価不飽和ケト酸である 5-オキソ-6E,8Z,11Z,14Z-エイコサテトラエン酸のエステル化形態です。 この化合物は、強力な炎症促進物質であり、炎症や癌を含む様々な生物学的プロセスに関与しています 。 これは、好塩基球やその他の免疫細胞で高度に発現しているオキソエイコサノイド受容体1のアゴニストとして作用します .

2. 製法

合成経路と反応条件: 5-オキソ-ETE メチルエステルの合成は、通常、5-オキソ-6E,8Z,11Z,14Z-エイコサテトラエン酸のエステル化を含みます。 一般的な方法の1つは、従来の加熱法と比較して反応時間を大幅に短縮する、マイクロ波支援による脂肪酸の誘導体化です 。 エステル化プロセスには、硫酸や塩酸などの触媒の存在下で、酸とメタノールの反応が含まれます .

工業的生産方法: 5-オキソ-ETE メチルエステルの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、効率的な生産を確実にするために、大型反応器と連続フローシステムの使用が含まれます。 HPLC(高速液体クロマトグラフィー)などの品質管理手段が、製品の純度と一貫性を確保するために使用されます .

作用機序

5-オキソ-ETE メチルエステルは、Gタンパク質共役型受容体であるオキソエイコサノイド受容体1(OXER1)に結合することでその効果を発揮します。 この結合は、ミトゲン活性化プロテインキナーゼ(MAPK)経路を含む様々な細胞内シグナル伝達経路を活性化し、好塩基球や好中球などの免疫細胞の活性化と移動につながります 。 この化合物は、アポトーシスを阻害することにより、特定の癌細胞株の生存と増殖を促進することもあります .

生化学分析

Biochemical Properties

5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester plays a significant role in biochemical reactions, particularly in the context of inflammation and immune responses. It is formed by the oxidation of 5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in the presence of nicotinamide adenine dinucleotide phosphate (NADP+) . This compound interacts with various enzymes, proteins, and biomolecules, including the G protein-coupled receptor OXE receptor 1 (OXER1), which mediates its effects on eosinophils, neutrophils, and monocytes . The interactions between 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester and these biomolecules are crucial for its role in chemotaxis, degranulation, and oxidative metabolism.

Cellular Effects

5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester exerts various effects on different cell types and cellular processes. It is a potent chemoattractant for eosinophils, neutrophils, and monocytes, promoting their migration to sites of inflammation . This compound also induces degranulation, leading to the release of granule-bound enzymes and reactive oxygen species, which contribute to the inflammatory response . Additionally, 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and affects gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester involves its binding to the OXE receptor 1 (OXER1), a G protein-coupled receptor highly expressed on eosinophils, neutrophils, and monocytes . Upon binding to OXER1, this compound activates downstream signaling pathways, including the MAPK pathway, leading to various cellular responses such as chemotaxis, degranulation, and oxidative metabolism . Additionally, 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester can change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but its activity can be influenced by factors such as oxidative stress and the presence of specific enzymes . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained inflammatory responses and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester vary with different dosages in animal models. At low doses, this compound acts as a potent chemoattractant and proinflammatory mediator, promoting the migration and activation of immune cells . At high doses, it can induce toxic or adverse effects, such as excessive inflammation and tissue damage . Threshold effects have been observed, with specific dosages required to elicit significant biological responses .

Metabolic Pathways

5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester is involved in several metabolic pathways, primarily related to arachidonic acid metabolism. It is synthesized from 5-HETE by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in the presence of NADP+ . This compound can also influence metabolic flux and metabolite levels by modulating the activity of enzymes and other regulatory proteins involved in lipid metabolism .

Transport and Distribution

Within cells and tissues, 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, where it can exert its biological effects . The transport and distribution of this compound are crucial for its role in mediating inflammatory and immune responses .

Subcellular Localization

The subcellular localization of 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its biological activity and interactions with other biomolecules .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-OxoETE methyl ester typically involves the esterification of 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid. One common method is the microwave-assisted derivatization of fatty acids, which significantly reduces the reaction time compared to conventional heating methods . The esterification process involves the reaction of the acid with methanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid .

Industrial Production Methods: Industrial production of 5-OxoETE methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the product .

化学反応の分析

反応の種類: 5-オキソ-ETE メチルエステルは、以下を含む様々な化学反応を起こします。

酸化: この化合物は、酸化されて異なるオキソ誘導体を形成することができます。

還元: 還元反応は、ケト基をヒドロキシル基に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物:

酸化: 様々なオキソ誘導体の形成。

還元: ヒドロキシル誘導体の形成。

4. 科学研究への応用

化学: 5-オキソ-ETE メチルエステルは、脂質生化学研究における参照化合物として使用されます。 これは、脂質の酸化と代謝の経路とメカニズムを理解するのに役立ちます .

生物学: 生物学的研究において、5-オキソ-ETE メチルエステルは、炎症と免疫応答におけるオキソエイコサノイドの役割を研究するために使用されます。 これは、好塩基球や好中球の走化性を研究する際に特に役立ちます .

医学: この化合物は、喘息やその他の好塩基球性疾患などの炎症性疾患の治療における潜在的な治療的応用について調査されています。 また、癌の進行における役割と、癌治療の潜在的な標的として研究されています .

産業: 製薬業界では、5-オキソ-ETE メチルエステルは、オキソエイコサノイド受容体1を標的とする薬剤の開発に使用されています。 また、研究開発用の高純度脂質標準品の製造にも使用されています .

科学的研究の応用

Chemistry: 5-OxoETE methyl ester is used as a reference compound in lipid biochemistry studies. It helps in understanding the pathways and mechanisms of lipid oxidation and metabolism .

Biology: In biological research, 5-OxoETE methyl ester is used to study the role of oxoeicosanoids in inflammation and immune response. It is particularly useful in studying eosinophil and neutrophil chemotaxis .

Medicine: The compound is investigated for its potential therapeutic applications in treating inflammatory diseases, such as asthma and other eosinophilic disorders. It is also studied for its role in cancer progression and as a potential target for cancer therapy .

Industry: In the pharmaceutical industry, 5-OxoETE methyl ester is used in the development of drugs targeting the oxoeicosanoid receptor 1. It is also used in the production of high-purity lipid standards for research and development .

類似化合物との比較

類似化合物:

- 5-ヒドロキシ-6E,8Z,11Z,14Z-エイコサテトラエン酸 (5-HETE)

- 5-オキソ-6E,8Z,11Z,14Z-エイコサペンタエン酸 (5-オキソ-EPE)

- 5-オキソ-6E,8Z,11Z,14Z-オクタデカンジエン酸 (5-オキソ-ODE)

- 5-オキソ-6E,8Z,11Z,14Z-エイコサトリエン酸 (5-オキソ-ETrE)

独自性: 5-オキソ-ETE メチルエステルは、オキソエイコサノイド受容体1のアゴニストとしての高い効力により独自です。 これは、他の類似化合物と比較して、β-アレスチン動員アッセイでより高い最大応答を示します 。 さらに、炎症と癌の両方に役割を果たすことから、科学研究や治療開発における重要な化合物となっています .

特性

IUPAC Name |

methyl (6E,8Z,11Z,14Z)-5-oxoicosa-6,8,11,14-tetraenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20(22)18-16-19-21(23)24-2/h7-8,10-11,13-15,17H,3-6,9,12,16,18-19H2,1-2H3/b8-7-,11-10-,14-13-,17-15+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPVYNAAXAJXEV-IQTJLPEBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C=C\C(=O)CCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

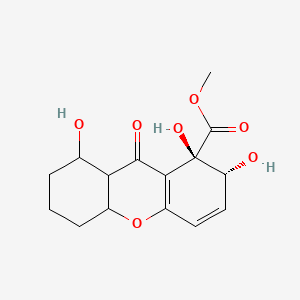

![3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026193.png)

![2-(2-Morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B3026194.png)

![6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine](/img/structure/B3026196.png)